BKI-1369: A Technical Guide to a Novel Bumped Kinase Inhibitor for Apicomplexan Parasites
BKI-1369: A Technical Guide to a Novel Bumped Kinase Inhibitor for Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumped kinase inhibitors (BKIs) represent a promising class of antiprotozoal agents that selectively target parasite-specific kinases, offering a significant therapeutic window with reduced host toxicity. This technical guide focuses on BKI-1369, a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites.[1][2] This document provides a comprehensive overview of BKI-1369, including its mechanism of action, chemical properties, and a summary of key preclinical data. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this area.
Introduction to Bumped Kinase Inhibitors and BKI-1369
Apicomplexan parasites, the causative agents of numerous diseases in humans and animals, possess a unique family of calcium-dependent protein kinases (CDPKs) that are crucial for their lifecycle, including processes like gliding motility, host cell invasion, and replication.[1] These kinases are absent in their mammalian hosts, making them an ideal target for selective drug development.[1]
Bumped kinase inhibitors (BKIs) are specifically designed to exploit a subtle difference in the ATP-binding pocket of these parasite kinases. Apicomplexan CDPKs typically have a small "gatekeeper" residue (often glycine), creating a hydrophobic pocket that is not present in most mammalian kinases, which have a larger, "gatekeeper" residue.[3] This structural difference allows BKIs, with their "bumped" chemical structure, to bind with high affinity and selectivity to the parasite kinase, effectively blocking its function.[3]
BKI-1369 is a prominent member of this class, demonstrating significant efficacy against parasites such as Cystoisospora suis and Cryptosporidium hominis.[4][5] It has been extensively studied for its potency, stability, metabolism, and pharmacokinetic profile.[5][6]
Chemical Properties of BKI-1369
BKI-1369 is a small molecule with the following chemical properties:
BKI-1369 is metabolized into two major metabolites, BKI-1318 and BKI-1817.[1][4]
Mechanism of Action of BKI-1369
The primary molecular target of BKI-1369 is calcium-dependent protein kinase 1 (CDPK1).[1][2] By selectively inhibiting CDPK1, BKI-1369 disrupts essential signaling pathways within the parasite, leading to a reduction in replication and ultimately parasite clearance.
Figure 1. Mechanism of selective inhibition of parasite CDPK1 by BKI-1369.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BKI-1369 in various studies.
Table 1: In Vitro Efficacy of BKI-1369 against Cystoisospora suis
| Parameter | Value | Cell Line | Reference |
| IC50 | 40 nM | IPEC-1 | [4][8] |
| IC95 | 200 nM | IPEC-1 | [4][8] |
| IC50 | 35 nM | IPEC-1 | [9] |
| IC95 | 350 nM | IPEC-1 | [9] |
Table 2: Off-Target Activity of BKI-1369
| Target | IC50 | Assay Type | Reference |
| hERG | 1.52 µM | Not Specified | [6][7][10][11][12] |
| hERG | 10 µM | Thallium Flux Assay | [3] |
| hERG | 0.97 µM | Automated Patch Clamp (QPatch) | [3] |
Table 3: In Vivo Pharmacokinetics of BKI-1369 in Piglets
| Dosing Regimen | Peak Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Reference |
| 10 mg/kg BW (single dose) | 2.8 - 3.4 µM | 2 hours post-dose | [5] |
| 10 mg/kg BW (9 consecutive doses) | 10 µM | After 9th dose | [5] |
| 10 mg/kg BW twice daily (5 days) | 11.7 µM | During treatment | [4][13] |
Detailed Experimental Protocols
In Vitro Inhibition of C. suis Merozoite Proliferation
This protocol is adapted from studies investigating the in vitro efficacy of BKI-1369.[4][8]
Objective: To determine the 50% and 95% inhibitory concentrations (IC50 and IC95) of BKI-1369 on the proliferation of C. suis merozoites in intestinal porcine epithelial cells (IPEC-1).
Materials:
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IPEC-1 cells (e.g., DSMZ, ACC 705)
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Cell culture medium
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C. suis sporozoites
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BKI-1369 stock solution (e.g., 20 mM in 100% DMSO)
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48-well cell culture plates
-
C-Chip disposable hemocytometers
Procedure:
-
Cell Seeding: Seed IPEC-1 cells (4 x 10^4 cells/well) in 48-well plates and culture until confluent.
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Infection: One day after seeding, infect the IPEC-1 cell monolayers with excysted C. suis sporozoites at a ratio of 80:1 (sporozoites:cells).
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Treatment: Immediately following infection, add BKI-1369 to the culture medium at various final concentrations (e.g., 200, 100, 50, 25, and 12.5 nM). Include a DMSO-only control.
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Incubation: Incubate the infected and treated cells for 5 days (0-4 days post-infection, dpi).
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Medium Change: After the 5-day treatment period, replace the medium containing BKI-1369 with fresh, normal culture medium.
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Continued Culture: Continue to culture the cells until 9 dpi.
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Quantification of Merozoites: At 9 dpi, collect the culture supernatants. Count the number of free merozoites from pooled quadruplicate wells using a hemocytometer.
-
Data Analysis: Calculate the IC50 and IC95 values by plotting the percentage of inhibition of merozoite proliferation against the log of the BKI-1369 concentration.
Figure 2. Experimental workflow for in vitro inhibition assay.
In Vivo Efficacy in a Piglet Model of Cryptosporidiosis
This protocol is a generalized representation based on studies using a gnotobiotic piglet model infected with C. hominis.[5]
Objective: To evaluate the therapeutic efficacy of BKI-1369 in reducing oocyst excretion and clinical signs of cryptosporidiosis.
Materials:
-
Gnotobiotic (GB) piglets
-
C. hominis oocysts (e.g., strain TU502)
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BKI-1369 formulation for oral administration
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Vehicle control
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Fecal collection supplies
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qPCR reagents for detecting Cryptosporidium DNA
Procedure:
-
Animal Model: Use healthy GB piglets, 2 days of age, housed in sterile isolators.
-
Infection: Orally administer a defined dose of C. hominis oocysts (e.g., 1 x 10^6 to 5 x 10^6) to each piglet.
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Treatment Initiation: At the onset of diarrhea (typically 3 days post-infection), begin treatment.
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Dosing: Orally administer BKI-1369 (e.g., 10 mg/kg body weight) to the treatment group. Administer vehicle only to the control group. Treatment can be administered twice daily for a period of 5 days.
-
Monitoring:
-
Clinical Signs: Monitor and score diarrhea daily.
-
Oocyst Shedding: Collect fecal samples daily and quantify oocyst excretion (e.g., by microscopy).
-
Fecal DNA: Measure Cryptosporidium DNA in feces using qPCR.
-
Body Weight: Measure body weight daily.
-
-
Data Analysis: Compare the treated and control groups for significant differences in oocyst excretion, diarrhea scores, fecal parasite DNA levels, and body weight gain.
Figure 3. Experimental workflow for in vivo efficacy study in piglets.
Resistance and Off-Target Considerations
Resistance Mechanisms
While specific resistance mutations to BKI-1369 in parasites have not been extensively detailed in the provided search results, resistance to kinase inhibitors is a known phenomenon. In other kinase inhibitor contexts, resistance often arises from mutations in the target kinase, particularly at the drug-binding site. For example, mutations in the "gatekeeper" residue or other nearby amino acids can abrogate the binding of the inhibitor.[14] Continuous monitoring for the emergence of resistance is crucial in the development of any new antimicrobial agent.
Off-Target Effects and Safety Profile
A critical aspect of drug development is assessing off-target effects. BKI-1369 has been evaluated for its inhibitory activity against the human Ether-a-go-go-related gene (hERG) potassium channel, a common off-target for many drugs that can lead to cardiotoxicity.[3] The IC50 for hERG inhibition by BKI-1369 has been reported in the range of 0.97 to 1.52 µM, which may be a consideration for its safe use in humans.[3][5][6] However, the safety window may be sufficient for veterinary applications, as demonstrated in calf models.[3] Further safety and toxicology studies are essential to fully characterize the risk profile of BKI-1369.
Conclusion and Future Directions
BKI-1369 is a potent and selective bumped kinase inhibitor with demonstrated efficacy against apicomplexan parasites in both in vitro and in vivo models. Its specific targeting of parasite CDPK1 provides a clear mechanism of action and a rationale for its low host toxicity. The data summarized in this guide highlight its potential as a therapeutic agent, particularly in veterinary medicine.
Future research should focus on:
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Elucidating the downstream signaling pathways affected by CDPK1 inhibition in greater detail.
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Investigating the potential for resistance development and the molecular mechanisms involved.
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Conducting comprehensive safety and toxicology studies to fully define the therapeutic window for various applications.
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Optimizing dosing regimens to maximize efficacy while minimizing potential off-target effects.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of BKI-1369 and the broader class of bumped kinase inhibitors.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BKI-1369| CAS 1951431-22-3 [dcchemicals.com]
- 8. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labshake.com [labshake.com]
- 11. glpbio.com [glpbio.com]
- 12. BKI1369 Datasheet DC Chemicals [dcchemicals.com]
- 13. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
